molecular formula C16H13ClN2O B2725875 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 303996-81-8

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2725875
CAS No.: 303996-81-8
M. Wt: 284.74
InChI Key: XOGIDJWLCNSFFI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a chlorophenyl group, a methyl group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones. One common method includes the reaction of 4-chlorophenylhydrazine with acetylacetone under acidic conditions to form the desired pyrazolone ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methyl group, and a phenyl group on the pyrazolone ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-15(12-7-9-13(17)10-8-12)16(20)19(18-11)14-5-3-2-4-6-14/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIDJWLCNSFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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